1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
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Overview
Description
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with 1-methyl-5,6-dihydro-4H-pyrimidine-2-thione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine or thiophene derivatives.
Scientific Research Applications
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-4H-pyrimidine: Similar structure but lacks the dihydro moiety.
3-methylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
1-methyl-5,6-dihydro-4H-pyrimidine-2-thione: Another precursor used in the synthesis.
Uniqueness
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is unique due to its combination of pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
46426-32-8 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4- |
InChI Key |
NVEPPWDVLBMNMB-PLNGDYQASA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\C2=NCCCN2C |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C |
Origin of Product |
United States |
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